Product packaging for S-(-)-1,1/'-Binaphthyl-2,2/'-Diol(Cat. No.:CAS No. 1853-99-2)

S-(-)-1,1/'-Binaphthyl-2,2/'-Diol

Cat. No.: B595077
CAS No.: 1853-99-2
M. Wt: 394.475
InChI Key: MIHXZJHZTJPSLN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Chiral BINOL in Asymmetric Synthesis

The concept of chirality resulting from restricted rotation around a single bond, termed atropisomerism, was first described in 1922. encyclopedia.pubmdpi.com This laid the groundwork for understanding molecules like BINOL. The use of BINOL and its derivatives in asymmetric catalysis began to gain significant traction in the late 20th century. A pivotal moment came in 2004 when researchers independently developed BINOL-derived chiral phosphoric acid catalysts, which proved highly effective in reactions like the asymmetric Mannich reaction. mdpi.com This discovery was a significant breakthrough, expanding the application of biaryls into the realm of organocatalysis. mdpi.com

Since then, the evolution of BINOL-based catalysts has been rapid and extensive. Chemists have modified the original BINOL structure, particularly at the 3,3'-positions, to fine-tune the steric and electronic properties of the resulting catalysts. arkat-usa.org These modifications have led to the development of a diverse library of ligands and catalysts, including phosphoramidites, which have been successfully applied in a multitude of stereoselective reactions. arkat-usa.orgrsc.org The continuous development of new BINOL derivatives demonstrates the enduring importance of this scaffold in the ongoing quest for more efficient and selective asymmetric transformations. nih.gov

Significance of Axial Chirality in S-(-)-BINOL for Stereoselective Transformations

The defining characteristic of S-BINOL is its axial chirality. numberanalytics.comdepth-first.com Unlike central chirality, which involves a stereogenic atom, axial chirality arises from the hindered rotation around the C-C bond connecting the two naphthalene (B1677914) rings. encyclopedia.pubdepth-first.com This restricted rotation creates a stable, non-planar, and dissymmetric structure, resulting in two non-superimposable mirror images, the (S)- and (R)-enantiomers. ontosight.ai

This rigid and well-defined chiral environment is the key to S-BINOL's success in stereoselective transformations. acs.org When incorporated into a catalyst, the BINOL scaffold creates a chiral pocket or environment that can differentiate between the two faces of a prochiral substrate. This differentiation forces the reaction to proceed through a lower energy transition state for one of the possible stereoisomeric products, leading to high enantioselectivity. The ability of the axially chiral BINOL framework to effectively transfer its stereochemical information to the products of a reaction is a fundamental reason for its widespread use in asymmetric catalysis. mdpi.com The influence of this axial chirality is evident in a vast array of chemical reactions, from carbon-carbon bond formations to reductions and oxidations. ontosight.ai

Overview of S-(-)-BINOL as a Privileged Chiral Scaffold in Modern Chemistry

S-BINOL and its derivatives are considered "privileged chiral ligands and catalysts" due to their remarkable versatility and effectiveness across a broad spectrum of asymmetric reactions. researchgate.netsigmaaldrich.com This privileged status stems from several key factors:

High Configurational Stability: The enantiomers of BINOL are stable towards racemization, ensuring that the chiral information is maintained throughout the catalytic cycle. wikipedia.orgresearchgate.net

Tunable Steric and Electronic Properties: The BINOL framework can be readily modified at various positions, allowing for the systematic tuning of the catalyst's properties to suit specific reactions and substrates. arkat-usa.org

Versatile Coordination Chemistry: The two hydroxyl groups of BINOL can coordinate to a wide variety of metal centers, forming effective Lewis acid catalysts. Furthermore, these hydroxyl groups can be converted into other functional groups, such as phosphines in BINAP, to create ligands for transition-metal catalysis. wikipedia.orgsynthesiswithcatalysts.com

Effectiveness in Organocatalysis: BINOL-derived phosphoric acids are powerful Brønsted acid catalysts that can activate substrates through hydrogen bonding and ion pairing, enabling a wide range of organocatalytic transformations. mdpi.comacs.org

The applications of S-BINOL-based catalysts are extensive and continue to grow. They are instrumental in the synthesis of enantiomerically enriched compounds, which are of paramount importance in the pharmaceutical and agrochemical industries. ontosight.ai The ability to construct complex chiral molecules with high precision has made S-BINOL an indispensable tool for synthetic organic chemists. researchgate.netacs.org

Interactive Data Table: Applications of S-(-)-BINOL Derivatives in Asymmetric Catalysis

Reaction TypeCatalyst/LigandSubstrateProductEnantiomeric Excess (ee)Reference
Asymmetric Diels-Alder(S)-VAPOL-derived catalystAcrolein, CyclopentadieneExo cycloadductHigh sigmaaldrich.com
Asymmetric Imine Aldol(S)-VANOL-Zr or (S)-VAPOL-ZrSilyl ketene (B1206846) acetal, Aryl imineβ-amino esterHigh sigmaaldrich.com
Asymmetric Hydrogenation(S)-o-BINAPO-Rh(I)Functionalized olefinHydrogenated productup to 99% rsc.org
Asymmetric Friedel-CraftsH8-BINOL-type CPAAryl-acetylenyl indole, PhenolAxially chiral aryl-alkene-indoleHigh mdpi.com
Asymmetric C-H Alkynylation(S)-BINOLFerrocene derivative, Terminal alkynePlanar chiral ferrocene78.5:21.5 er nih.gov
Atroposelective Direct ArylationAxially chiral phosphoric acidsPhenol/Naphthol, IminoquinoneNon-C2-symmetric BINOLGood to excellent nih.gov

Properties

CAS No.

1853-99-2

Molecular Formula

C22H26N4O3

Molecular Weight

394.475

IUPAC Name

2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide

InChI

InChI=1S/C22H26N4O3/c1-16-20(22(28)26(25(16)4)17-10-6-5-7-11-17)23-21(27)18-12-8-9-13-19(18)29-15-14-24(2)3/h5-13H,14-15H2,1-4H3,(H,23,27)

InChI Key

MIHXZJHZTJPSLN-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3OCCN(C)C

Origin of Product

United States

S 1,1 Binaphthyl 2,2 Diol in Chiral Recognition and Sensing

Design and Synthesis of BINOL-Based Chiral Sensors

The versatility of the BINOL framework allows for its incorporation into various sensor designs, primarily through modification of its 2,2'-hydroxyl groups or substitution at different positions on the naphthalene (B1677914) rings. tandfonline.comacs.org This structural tunability is key to creating sensors with high sensitivity and enantioselectivity for specific classes of chiral analytes. acs.orgnih.gov

Fluorescent sensors offer a powerful method for the real-time and highly sensitive analysis of chiral compounds. nih.gov Probes based on the S-BINOL scaffold have been extensively developed for the enantioselective recognition of molecules such as chiral amino alcohols, α-hydroxycarboxylic acids, and amino acid derivatives. acs.orgnih.gov

The design of these sensors often involves attaching fluorogenic or chromogenic units to the BINOL structure. The chiral recognition event, which involves the formation of a diastereomeric complex between the sensor and the analyte, triggers a change in the fluorescence properties of the probe, such as enhancement (chelation-enhanced fluorescence), quenching, or a shift in emission wavelength. nsf.govmdpi.com For example, a sensor created by attaching two chiral amino alcohol units with phenyl substituents to the 3,3'-positions of (S)-BINOL demonstrated a remarkable 950-fold fluorescence enhancement in the presence of (S)-mandelic acid, with a minimal response to the (R)-enantiomer. acs.org

To amplify the sensor's response, dendritic structures with multiple light-absorbing units can be attached to the BINOL core. This "light-harvesting" effect significantly increases the sensitivity of the fluorescent sensor. acs.org Another strategy involves incorporating a terpyridine unit into the BINOL structure. The coordination of a Cu(II) ion quenches the fluorescence, which can then be selectively restored by the displacement of the copper ion by a chiral amino alcohol, leading to enantioselective fluorescence enhancement. acs.org

Researchers have also synthesized fluorescent probes using hydrogenated BINOL (H₈-BINOL) derivatives. A sensor based on H₈-BINOL modified with a 1,2,3-triazole unit showed high enantioselectivity for phenylalanine, with L-phenylalanine causing a significant fluorescence enhancement while D-phenylalanine had little effect, achieving an enantioselective fluorescence enhancement ratio of up to 104.48. rsc.orgnih.gov

Table 1: Examples of Fluorescent BINOL-Based Probes and Their Performance

Sensor BaseAnalyteKey FindingEnantioselective Ratio (ef)Source(s)
(S)-BINOL with chiral amino alcohol unitsMandelic Acid950-fold fluorescence enhancement with (S)-mandelic acid compared to the (R)-enantiomer.High acs.org
H₈-BINOL with 1,2,3-triazolePhenylalanineSignificant fluorescence enhancement with L-phenylalanine.104.48 rsc.orgnih.gov
(R)-BINOL-coumarin conjugateValineAllows determination of both concentration and enantiomeric composition by exciting at two different wavelengths.High enantioselectivity at λex = 467 nm nsf.gov
BINOL-based Covalent Organic Framework (COF)Chiral Odor VaporsFluorescence of COF nanosheets is effectively quenched by chiral vapors.High acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for chiral analysis. rsc.org S-BINOL and its derivatives are widely used as chiral solvating agents (CSAs). rsc.orgfrontiersin.orgacs.org In this method, the chiral sensor (host) and the analyte (guest) form transient diastereomeric complexes in solution. Because these complexes are diastereomers, the corresponding nuclei of the two enantiomers of the analyte experience different magnetic environments, resulting in separate, distinguishable signals in the NMR spectrum. rsc.orgfrontiersin.org The difference in the chemical shifts (ΔΔδ) between the signals of the two enantiomers allows for their quantification. frontiersin.orgnih.gov

A simple and rapid protocol involves directly mixing the analyte and the BINOL-based CSA in an NMR tube with a suitable deuterated solvent, often a non-polar one like CDCl₃, which enhances the host-guest interactions. rsc.orgrsc.org For instance, a BINOL-amino alcohol derivative has been shown to be an excellent CSA for the enantioselective recognition of carboxylic acids, including non-steroidal anti-inflammatory drugs (NSAIDs). frontiersin.orgnih.gov This agent induced significant chemical shift non-equivalences (up to 0.641 ppm) for various mandelic acids. frontiersin.org Similarly, other BINOL derivatives have proven effective for the NMR enantiodifferentiation of amines, sulfinimines, and isoflavones. rsc.org

The effectiveness of a BINOL-based CSA can be tuned by introducing substituents at the 3,3' positions. For example, while simple (S)-BINOL is effective for rac-2-amino-3-phenylpropan-1-ol, an (S)-BINOL derivative with phenyl groups at the 3,3' positions is a better CSA for 1,2-diphenylethylenediamine. rsc.org

Table 2: Application of BINOL-Based NMR Solvating Agents

Chiral Solvating Agent (CSA)Analyte ClassObserved Chemical Shift Difference (ΔΔδ)SolventSource(s)
(S)-BINOL-amino alcohol derivativeCarboxylic Acids (Mandelic Acids)Up to 0.641 ppm (320.5 Hz)CDCl₃ frontiersin.orgnih.gov
(S)-BINOLAmines, Sulfinimines, FlavonesWell-resolved resonance peaksCDCl₃ rsc.org
(R)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphateSecondary AminesEffective enantiodifferentiationCDCl₃ rsc.org
(R)- or (S)-BINOLSulfiniminoboronic AcidsConcentration and enantiopurity-dependent variationsCDCl₃ acs.orgresearchgate.net

Mechanisms of Chiral Enantiorecognition

The ability of S-BINOL-based sensors to distinguish between enantiomers is rooted in the formation of transient diastereomeric host-guest complexes. The stability and structure of these complexes are dictated by a combination of specific interactions, leading to a thermodynamic difference between the complexes formed with each enantiomer of the guest molecule. mdpi.com

Chiral recognition by BINOL-derived receptors is a classic example of host-guest chemistry. The BINOL unit provides a pre-organized, chiral cavity or surface that selectively binds one enantiomer of a guest molecule over the other. mdpi.comrsc.org These receptors can range from relatively simple modified BINOL molecules to complex macrocyclic structures and porous polymers. frontiersin.orgmdpi.com

For instance, macrocyclic receptors based on (R)-BINOL have been used for the chiral recognition of anions derived from α-hydroxy and α-amino acids. mdpi.com The efficiency of this recognition is highly dependent on the complementary geometry of both the host receptor and the guest anion. mdpi.com In another example, chiral porous polymers incorporating BINOL units have shown effective enantiorecognition for terpenes like limonene (B3431351) and α-pinene, as well as for 1-phenylethylamine (B125046). nih.govacs.org The confinement effect within the polymer's porous structure can enhance the sensitivity and enantioselectivity compared to homogeneous systems. acs.org The formation of these host-guest complexes can be studied using techniques like UV-visible spectroscopy to determine binding constants and associated free energy changes, providing quantitative insight into the recognition process. semanticscholar.orgrsc.org

The selectivity of chiral recognition by S-BINOL-based systems is governed by a subtle interplay of non-covalent interactions between the host and the guest. acs.orgnih.gov The most crucial of these are hydrogen bonding and π-π stacking. nih.govacs.orgcsic.es

Hydrogen Bonding: The two hydroxyl groups of the BINOL core are excellent hydrogen bond donors. acs.orgcsic.es This allows them to form strong, directional hydrogen bonds with analytes containing hydrogen bond acceptor groups, such as amines, alcohols, carboxylic acids, and amino alcohols. nih.govacs.org The specific three-dimensional arrangement of these hydrogen bonds in the diastereomeric complexes is different for each enantiomer, leading to a difference in binding energy and thus, recognition. acs.orgresearchgate.net For example, in the recognition of 1-phenylethylamine by a BINOL-containing polymer, the formation of N···H–O hydrogen bonds is a key factor. nih.govacs.org

π-π Stacking: The large, electron-rich naphthalene rings of the BINOL scaffold provide ideal surfaces for π-π stacking interactions with aromatic or conjugated guest molecules. frontiersin.orgmdpi.com This interaction contributes significantly to the stability of the host-guest complex. nih.govacs.org The atropisomeric nature of BINOL creates a unique chiral pocket where the guest molecule can orient itself to maximize these π-π interactions, and this optimal orientation is often different for the two enantiomers. frontiersin.org This stacking, combined with hydrogen bonding, creates the necessary "three-point interaction" often cited as a model for effective chiral recognition. nih.gov For instance, the geometry of the adsorption complex between a BINOL-based host and limonene is largely governed by the interaction between the BINOL hydroxyl group and the C=C bond of the guest's isopropenyl group, alongside broader van der Waals and π-π interactions. nih.govacs.org

Application in Enantiomeric Purity Determination and Absolute Configuration Assignment

A primary application of S-BINOL-based chiral sensors is the accurate determination of the enantiomeric purity (often expressed as enantiomeric excess, ee, or enantiomeric ratio, er) of chiral compounds. semanticscholar.orgrsc.orgresearchgate.net This is a critical step in asymmetric synthesis and for the quality control of chiral drugs. semanticscholar.orgresearchgate.net

Using NMR with BINOL-based CSAs, the enantiomeric ratio can be calculated by integrating the well-resolved signals corresponding to each enantiomer. frontiersin.orgnih.gov Studies have demonstrated a linear relationship between the enantiomeric excess values determined by this NMR method and the actual values in prepared scalemic mixtures, confirming the reliability of the protocol. semanticscholar.orgrsc.org For example, the enantiomeric excess of 1,2-diphenylethylenediamine was successfully determined with a high degree of accuracy (R² = 0.9995) using this technique. semanticscholar.orgrsc.org Similarly, fluorescent probes can be used for quantitative analysis, where the intensity of the fluorescence response correlates with the concentration of a specific enantiomer. nsf.gov

Beyond determining purity, BINOL-based systems can also aid in the assignment of the absolute configuration of chiral molecules. rsc.orgacs.orgfrontiersin.org This is often a more complex task that combines experimental data with computational modeling. frontiersin.orgnih.gov For instance, a simple NMR methodology involving the in-situ formation of chiral BINOL borates has been developed to assign the absolute configuration of α- and β-hydroxy acids. rsc.org Another approach uses a chiral derivatizing agent to react with a primary amine; the ¹⁹F NMR chemical shifts of the resulting diastereomeric amides are then compared with values calculated using Density Functional Theory (DFT) to assign the amine's absolute configuration. frontiersin.org By carefully comparing experimental and calculated spectroscopic data (such as NMR, VCD, and ECD), it is possible to determine the absolute stereochemistry of complex molecules containing BINOL-derived units with a high degree of confidence. nih.gov

S 1,1 Binaphthyl 2,2 Diol in Advanced Materials and Supramolecular Chemistry

BINOL as a Chiral Building Block for Polymeric Materials

The incorporation of BINOL into polymer structures imparts chirality, leading to materials with specialized properties and applications, particularly in the realm of enantioselective recognition and separation.

Chiral Porous Polymers for Enantioselective Separation

Chiral porous polymers (CPPs) constructed from BINOL derivatives have emerged as a promising platform for the separation of enantiomers. uam.es These materials combine the inherent chirality of BINOL with a high surface area and porous nature, creating an environment conducive to selective host-guest interactions.

Researchers have successfully synthesized chiral conjugated BINOL-porous polymers (CBPPs) using methods like Suzuki-Miyaura and Sonogashira-Hagihara carbon-carbon coupling reactions. researchgate.netnih.gov These polymers are created by reacting enantiopure BINOL derivatives with various comonomers. researchgate.netnih.gov The resulting CBPPs have demonstrated high thermal stability and significant surface areas, with BET surface areas reaching up to 516 m²/g. acs.org

These BINOL-based porous frameworks have shown remarkable efficacy in the chiral recognition of various compounds, including terpenes like limonene (B3431351) and α-pinene, as well as 1-phenylethylamine (B125046). nih.govacs.org The recognition mechanism is often based on intermolecular hydrogen bonds between the hydroxyl groups of the BINOL unit and the analyte. acs.org For instance, in the case of 1-phenylethylamine, chiral recognition is attributed to a combination of N···H–O hydrogen bonds and π–π interactions between the polymer host and the guest molecule. nih.govacs.org In contrast, for limonene, the interaction between the hydroxyl group of the BINOL unit and the C=C bond of the isopropenyl group is the primary driver of enantioselective recognition. nih.govacs.org

The enantioselective fluorescence response of these polymers provides a method for sensing and quantifying chiral analytes. nih.gov Studies have shown that the confinement effect within the porous structure and the extended π-conjugation of the polymer backbone significantly enhance the enantiomeric recognition capabilities compared to soluble BINOL derivatives. acs.org

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid and chiral nature of BINOL makes it an excellent building block for the construction of highly ordered, porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Homochiral MOFs have been successfully synthesized using BINOL and its derivatives, such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), as the chiral ligands. wikipedia.org These ligands can coordinate with metal ions, creating a framework with catalytically active sites that can enhance enantioselectivity in chemical reactions. wikipedia.org The structure and porosity of these MOFs can be fine-tuned by modifying the length and functionality of the linker ligands attached to the BINOL unit. wikipedia.org

Similarly, BINOL has been a crucial component in the development of chiral COFs. mdpi.com By reacting enantiopure BINOL-based dialdehydes with specific amine linkers, researchers have created two-dimensional (2D) and three-dimensional (3D) chiral COFs. mdpi.comsci-hub.seresearchgate.net For example, condensation with 1,3,5-tris(3,5-diisopropyl-4-aminophenyl)benzene or tetrakis(4-aminophenyl)ethane has yielded 2D layered COFs with hexagonal or tetragonal structures. mdpi.com Some of these COFs can be exfoliated into ultrathin nanosheets, which have shown enhanced sensitivity and enantioselectivity in sensing applications due to the confinement effect and the rigid positioning of the BINOL units within the framework. sci-hub.seresearchgate.net The introduction of BINOL into COF structures has been shown to improve the chiral discrimination of molecules like amino alcohols. nih.gov

BINOL-Based Chiral Macrocycles and Cages for Supramolecular Assemblies

The well-defined structure and versatile functionality of BINOL make it an ideal component for the construction of chiral macrocycles and cages, which are fundamental to supramolecular chemistry. researchgate.netnih.govdntb.gov.ua These structures are capable of molecular recognition, enantioselective separation, and can serve as components in the development of functional materials. researchgate.netnih.gov

Design Principles for Chiral Macrocyclic Hosts

The design of BINOL-based chiral macrocyclic hosts relies on combining the enantiopure BINOL scaffold with various spacer units. beilstein-journals.org A common strategy involves the reaction of a BINOL derivative, functionalized at the 3,3'-positions with reactive groups like benzylic alcohols, with rigid aromatic dicarboxylic acids. beilstein-journals.org This approach leads to the formation of macrocycles with bridging ester functionalities, which are chemically inert and suitable for supramolecular applications. beilstein-journals.org

The size and shape of the macrocyclic cavity can be controlled by the choice of the spacer unit, allowing for the creation of hosts that can selectively bind specific guest molecules. beilstein-journals.orgmdpi.com For instance, macrocycles incorporating π-electron-rich units have shown an affinity for electron-deficient guests like C60 fullerene. beilstein-journals.org The conformational properties of these macrocycles can be studied using techniques like NMR and Circular Dichroism (CD) spectroscopy, which provide insights into their rigidity and flexibility. beilstein-journals.org The pre-organization of the chiral cavity within the macrocycle is crucial for effective enantioselective recognition of guest molecules. mdpi.com

Self-Assembly into Nanomaterials (e.g., Nanotubes)

Supramolecular self-assembly is a powerful strategy for creating ordered nanostructures from molecular building blocks. nih.govbeilstein-journals.org BINOL derivatives have been utilized in the self-assembly of various nanomaterials, including nanotubes. nih.gov This process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov

For example, a monosubstituted H8-BINOL glucose derivative has been shown to self-assemble into micrometer-sized particles with a hollow, nanotube-like structure. nih.gov The formation of these ordered aggregates is a thermodynamically driven process where the individual molecules maintain their intrinsic properties while exhibiting collective characteristics. nih.gov The self-assembly process is critical for the formation and control of these chiral structures, mimicking the spontaneous organization observed in natural biological systems. nih.gov

Chiroptical Materials and Photochromic Switches

The unique optical properties of BINOL, stemming from its axial chirality, make it a valuable component in the development of chiroptical materials and photochromic switches. researchgate.netrsc.org These materials can interact with light in a way that is dependent on their chirality, leading to applications in molecular switching, data storage, and responsive systems. researchgate.netrsc.orgrsc.org

Chiral optical switches based on BINOL can be designed to change their chiroptical properties, such as their CD signal, upon irradiation with light. researchgate.netrsc.org One approach involves creating complexes where BINOL is coordinated to a photoresponsive unit. For example, tetrahedral boron complexes incorporating an optically pure BINOL and a hydrazone ligand have been developed as visible-light-responsive chiroptical switches. researchgate.netrsc.org The installation of a non-planar dibenzo[a,d]-cycloheptene moiety into the hydrazone ligand results in significant changes in the CD spectrum upon visible light irradiation. rsc.org

Luminescence and Circularly Polarized Luminescence (CPL) Properties

S-BINOL and its derivatives are extensively utilized as chiral scaffolds for materials exhibiting circularly polarized luminescence (CPL). CPL is an emission phenomenon where the intensity of left-handed circularly polarized light differs from that of right-handed circularly polarized light, offering valuable information about the chiral nature of excited states. researchgate.net The inherent chirality of the S-BINOL framework can be effectively transferred to the luminescent properties of a molecule or a supramolecular assembly. rsc.orgrsc.org

Research has focused on incorporating S-BINOL into various molecular and polymeric structures to induce or enhance CPL activity. For instance, a series of optically active bisbenzofuro[2,3-b:3',2'-e]pyridine (BBZFPy) derivatives synthesized from (S)-BINOL were found to exhibit intense photoluminescence. nih.gov The (S)-isomers of these compounds displayed left-handed CPL characteristics throughout their fluorescence emission bands. nih.gov The efficiency of CPL is often quantified by the luminescence dissymmetry factor (g_lum), a measure of the degree of circular polarization in the emitted light.

Table 1: Optical Properties of S-BINOL-Derived BBZFPy Compounds in CHCl₃ Solution

Compound Fluorescence λem (nm) Quantum Yield (Φ) g_lum (x 10⁻⁴)
(S)-3a ~360 ~0.15 3.80 - 6.90
(S)-3b ~360 ~0.15 3.80 - 6.90
(S)-3c ~360 ~0.15 3.80 - 6.90
(S)-4a ~390 0.37 - 0.40 3.80 - 6.90
(S)-4b ~390 0.37 - 0.40 3.80 - 6.90
(S)-4c ~390 0.37 - 0.40 3.80 - 6.90

Data sourced from a study on BBZFPy derivatives. nih.gov

Furthermore, S-BINOL has been incorporated into the main chain of conjugated polymers. rsc.orgrsc.org In these systems, the chirality of the S-BINOL unit is transferred along the rigid polymer backbone to other chromophoric moieties, such as phenothiazine, resulting in the emission of green CPL. rsc.org This strategy demonstrates that the chiral information from S-BINOL can be propagated over long distances in a conjugated system. rsc.org

The application of S-BINOL extends to the development of near-infrared (NIR) CPL-active complexes. acs.org Ytterbium(III) complexes containing both an axially chiral S-BINOL ligand and a centrally chiral ligand have been synthesized. These complexes exhibit NIR-CPL activity, with the S-BINOL moiety playing a crucial role in conferring the chiroptical properties to the metal ion's emission. acs.org

Chiroptical Switching Systems

Chiroptical switches are molecules that can reversibly change their chiral optical properties, such as circular dichroism (CD) or optical rotation, in response to an external stimulus like light, temperature, or mechanical force. researchgate.net S-BINOL is a favored chiral auxiliary in the design of these systems due to its high racemization barrier and well-defined C2-symmetry. rug.nl

Table 2: Characteristics of a BINOL-Based Chiroptical Switch

Component Function Stimulus Readout
(S)-BINOL Chiral auxiliary - -
Hydrazone Ligand Photoresponsive unit Visible Light Change in CD Spectrum
Boron Center Coordination hub - -

Based on research into visible-light-activated switches. rug.nlrsc.org

Beyond light, mechanical force has been explored as an unconventional stimulus for chiroptical switching. researchgate.net Studies on S-BINOL derivatives embedded within long polymer chains have shown that applying a tensile force through sonication can overcome the isomerization barrier, leading to racemization. researchgate.net While this particular example demonstrates a loss of chirality rather than a reversible switch, it confirms that the planar, achiral transition state is accessible via mechanical force, opening avenues for developing mechanically controlled chiroptical switches. researchgate.net

Applications in Molecular Recognition Beyond Catalysis

The well-defined, three-dimensional structure of S-BINOL makes it an excellent host or recognition unit in supramolecular chemistry, extending its utility far beyond its celebrated role in asymmetric catalysis. acs.orgacs.org Its naphthyl-paneled cavities and hydroxyl groups can engage in specific interactions, such as hydrogen bonding and π-π stacking, to recognize and bind guest molecules. hhu.dersc.org

A notable example is the use of S-BINOL in "reverse chiral recognition." chemrxiv.org In this process, the chirality of a guest molecule, S-BINOL, dictates the stereochemistry of a much larger, self-assembled host structure. Specifically, when S-BINOL was introduced during the self-assembly of achiral building blocks into a tetrahedral nanocage, the compelling interplay of hydrogen bonding between the S-BINOL guest and the cage components induced the selective formation of a single enantiopure cage. chemrxiv.org This demonstrates a powerful method for transferring chiral information from a small molecule to a complex supramolecular architecture. chemrxiv.org

S-BINOL and its deprotonated form, S-BINOLAT, can form supramolecular, hydrogen-bonded strands. hhu.dersc.org These strands can create cavities or channels capable of selectively encapsulating other molecules or ions. For example, such strands have been shown to form U-shaped channels that can host diammine-silver complexes or cavities that accommodate a Cd(NH₃)₄-fragment. rsc.org The ability of BINOL-based structures to form inclusion compounds with various guests, including aromatic hydrocarbons, highlights its molecular recognition capabilities. hhu.de

Furthermore, S-BINOL derivatives have been developed as chiroptical materials for fluorescence sensing, where the binding of a target analyte leads to a detectable change in the fluorescence or CPL signal. researchgate.net Covalent organic cages based on the rigid S-BINOL structure have also been designed as fluorescent probes for detecting specific metal ions, such as mercury ions. oaes.cc

Future Directions and Emerging Research Areas for S Binol

Development of Novel BINOL Derivatives with Enhanced Properties

A primary focus of ongoing research is the strategic modification of the S-BINOL framework to fine-tune its steric and electronic characteristics, thereby enhancing catalytic activity and selectivity. acs.org Scientists can introduce a wide array of functional groups at specific positions on the binaphthyl rings, such as the 3, 3', 4, 4', 5, 5', and 6, 6' positions, to create catalysts tailored for specific applications. nih.govacs.org

Key strategies for developing enhanced BINOL derivatives include:

Steric Tuning: Introducing bulky substituents at the 3,3'-positions of the BINOL core is a widely used method to create a more defined and sterically demanding chiral environment around the active site. acs.orgacs.org This increased steric hindrance can significantly improve enantioselectivity in asymmetric reactions. For example, the use of H₈-BINOL, a partially hydrogenated derivative, often leads to catalysts with different dihedral angles in the transition state compared to standard BINOL, resulting in excellent enantioselectivity in additions to aldehydes. acs.org

Electronic Modification: The electronic properties of the BINOL ligand can be modulated by introducing electron-donating or electron-withdrawing groups. For instance, placing bromine atoms at the 6,6'-positions reduces the Lewis basicity of the oxygen atoms, which can influence catalytic activity. acs.org The synthesis of derivatives like (S)-3,3',6,6'-tetrakis(trifluoromethyl)-BINOL has been pursued to create catalysts with unique electronic profiles for specific transformations. mdpi.com

Introduction of Functional Groups: A one-step synthesis has been developed to incorporate Lewis basic amine groups into the 3,3'-positions of H₈-BINOL. acs.org These H₈-BINOL-amine compounds have demonstrated broad applicability and high enantioselectivity as catalysts for the addition of organozinc reagents to aldehydes. acs.org The ability to systematically vary the alkyl groups on the nitrogen atoms provides a means to fine-tune the catalyst's properties. acs.org

Recent research has yielded a variety of novel BINOL derivatives with specialized applications, as highlighted in the table below.

Derivative TypeModificationIntended EnhancementResearch Finding
Sterically-Tuned H₈-BINOL (Partially Hydrogenated)Modified dihedral angle in transition stateMore efficient in asymmetric additions to aldehydes compared to standard BINOL. acs.org
Electronically-Tuned 6,6'-Dibromo-BINOLReduced Lewis basicityUsed as a ligand to achieve high enantioselectivity in copper-mediated C-H activation. nih.gov
Functionally-Tuned 3,3'-Dimorpholinomethyl-H₈-BINOLDefined steric environment and Lewis basic sitesHighly efficient and enantioselective catalyst for diphenylzinc (B92339) addition to aldehydes. acs.org
Fluorinated 3,3',6,6'-Tetrakis(trifluoromethyl)-BINOLUnique electronic profileDesigned for use in asymmetric synthesis of chiral allenes. mdpi.com

Integration of BINOL into Multifunctional Catalytic Systems

A significant trend in catalysis is the development of multifunctional systems where different catalytic motifs work in concert to promote complex transformations in a single pot. The integration of the S-BINOL scaffold into these systems is a promising area of research. These systems often combine the chiral recognition capabilities of BINOL with other catalytic functions, such as Lewis acidity, Brønsted acidity, or transition metal catalysis.

One approach involves creating bimetallic catalysts. For example, rare-earth alkali metal BINOLate (REMB) frameworks are highly tunable multifunctional catalysts where the central rare-earth cation and a peripheral alkali metal cation work together. acs.org These heterobimetallic systems have shown impressive generality and capability in asymmetric synthesis. acs.org Another strategy is the design of hybrid complexes, such as a gold(I) center linked to a BINOL-derived phosphoric acid–phosphine ligand. oup.com This multifunctional catalyst successfully promoted an asymmetric cyclization, with experimental and theoretical studies revealing that the different components of the catalyst play distinct roles in achieving high enantioselectivity. oup.com

The development of catalysts that possess both Lewis acid and Lewis base properties is another active area. jst.go.jp These bifunctional catalysts can activate both the electrophile and the nucleophile in a reaction, leading to enhanced reactivity and stereocontrol. jst.go.jp

Expansion of BINOL Applications in Advanced Functional Materials

Beyond catalysis, the rigid, chiral, and photophysically active nature of S-BINOL makes it an exceptional building block for advanced functional materials. nih.govcolby.edu Researchers are increasingly exploiting these properties to create materials with novel chiroptical, recognition, and electronic functions.

Chiral Polymers and Macrocycles: S-BINOL and its derivatives are used as monomers to construct chiral polymers, macrocycles, and cages. colby.edunih.gov These supramolecular structures have applications in chiral luminescence, enantiomeric separation, and transmembrane transport. colby.edunih.gov For instance, BINOL-based macrocycles have been shown to form [2+2] structures that can be used in molecular recognition. acs.org

Fluorescent Sensors: The inherent fluorescence of the binaphthyl core is harnessed to develop chemosensors. mdpi.com By attaching specific recognition units to the BINOL framework, scientists have created fluorescent probes for detecting metal cations like Al³⁺, Hg²⁺, Mg²⁺, and Ca²⁺. researchgate.net Recent work has also produced S-BINOL-based fluorescent rotaxanes for the discrimination of amino acid enantiomers and geometric isomers of dicarboxylates. researchgate.net A strategy of "donor and acceptor engineering" on the BINOL core has been used to develop fluorophores with aggregation-induced emission (AIE) properties, which are promising for applications in bioimaging. rsc.org

Chiral Nanographenes: In a novel application, the axial chirality of BINOL has inspired the creation of atropisomeric chiral nanographenes. rsc.org By dimerizing a naphthalene-containing, hexa-peri-hexabenzocoronene (HBC)-based monomer, researchers synthesized a BINOL-like chiral nanographene with a high rotational barrier, demonstrating the potential to create rigid, chiral nanocarbon materials. rsc.org These materials exhibit chiroptical properties like circularly polarized luminescence (CPL). rsc.org

Deeper Computational and Mechanistic Understanding of BINOL-Mediated Processes

To guide the rational design of new catalysts and materials, a deep understanding of the underlying mechanisms is essential. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating BINOL-mediated processes.

DFT calculations allow researchers to model transition states, elucidate reaction pathways, and understand the origins of enantioselectivity. nih.govacs.org For example, computational studies on a BINOL-aluminum-catalyzed hydroboration revealed an unusual mechanism where the stereoinduction arises from aluminum-centered chirality, rather than conventional non-covalent interactions with the ligand. nih.gov In another study, DFT calculations provided support for a radical-anion intermediate mechanism in the copper-catalyzed racemization of BINOL, which helps explain how the energy barrier for axial rotation is lowered. nih.gov

This synergy between computation and experiment is powerful. Kinetic studies, isotopic labeling, and spectroscopic analysis provide experimental data that can validate or refine computational models. For instance, initial rate studies demonstrated a significant ligand acceleration effect in a copper-mediated C-H activation using a BINOL-derived ligand, supporting the hypothesis that the ligand is directly involved in the rate- and enantio-determining step. nih.gov This detailed mechanistic insight is crucial for overcoming existing limitations and expanding the scope of S-BINOL in catalysis and beyond. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for achieving high enantiomeric purity in S-(-)-1,1'-Binaphthyl-2,2'-Diol?

  • Methodological Answer : High enantiomeric purity can be attained via chiral resolution of racemic mixtures using diastereomeric salt formation or asymmetric catalytic synthesis. For example, asymmetric oxidative coupling of naphthol derivatives with chiral ligands (e.g., BINAP-metal complexes) has been reported to yield enantiomerically enriched binaphthyl diols. Post-synthesis purification via recrystallization or chiral HPLC (using reference standards like those in ) is critical to verify purity. Enantiomeric excess (ee) should be quantified using polarimetry or chiral stationary-phase HPLC .

Q. What handling and storage protocols are essential for maintaining the stability of S-(-)-1,1'-Binaphthyl-2,2'-Diol in laboratory settings?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Maintain storage temperatures between 2–8°C in a dry, ventilated environment, as moisture and heat can accelerate degradation (see SDS in ). Avoid proximity to strong oxidizers or acids, which may induce side reactions. Regular stability assessments via TLC or NMR are recommended to monitor integrity during long-term storage .

Advanced Research Questions

Q. How does the axial chirality of S-(-)-1,1'-Binaphthyl-2,2'-Diol influence its efficacy in enantioselective homogeneous catalysis?

  • Methodological Answer : The compound’s axial chirality creates a rigid, pre-organized framework that stabilizes transition states in asymmetric reactions. For example, in homogeneous catalytic hydrogenation, the diol acts as a chiral auxiliary to induce stereoselectivity. Researchers should employ kinetic studies (e.g., rate measurements under varying ee) and spectroscopic techniques (e.g., NMR titration) to map host-guest interactions. highlights its effectiveness in homogeneous systems, contrasting with limited utility in heterogeneous catalysis due to insufficient surface adsorption .

Q. What strategies can resolve contradictions in catalytic efficiency data when using S-(-)-1,1'-Binaphthyl-2,2'-Diol across different solvent systems?

  • Methodological Answer : Contradictions often arise from solvent polarity effects on transition-state stabilization. Systematically screen solvents (e.g., toluene vs. THF) while controlling for water content and temperature. Use computational methods (DFT or MD simulations) to model solvation effects on the diol’s conformation. Experimental validation via kinetic profiling (e.g., Eyring plots) can correlate solvent parameters (e.g., dielectric constant) with reaction outcomes .

Q. How can researchers characterize potential degradation products or impurities in S-(-)-1,1'-Binaphthyl-2,2'-Diol?

  • Methodological Answer : Employ hyphenated techniques like LC-MS or GC-MS to identify trace impurities. Compare retention times and fragmentation patterns against reference standards (e.g., ). For chiral degradation products, use chiral HPLC with a cellulose-based column. Stability-indicating assays (e.g., stress testing under heat/light) combined with 2D NMR (COSY, HSQC) can elucidate structural changes .

Experimental Design & Data Analysis

Q. What experimental controls are critical when studying the role of S-(-)-1,1'-Binaphthyl-2,2'-Diol in asymmetric catalysis?

  • Methodological Answer : Include racemic and enantiomeric controls (R-(+)-form) to isolate stereochemical effects. Use achiral catalysts (e.g., unmodified metal complexes) as negative controls. Monitor reaction progress via in situ techniques (e.g., IR spectroscopy for carbonyl reductions) to capture transient intermediates. Statistical validation (e.g., triplicate runs with error bars) minimizes variability in ee measurements .

Q. How should researchers address anomalies in stereochemical outcomes when using S-(-)-1,1'-Binaphthyl-2,2'-Diol as a chiral ligand?

  • Methodological Answer : Anomalies may stem from ligand-metal ratio mismatches or competing reaction pathways. Conduct Job plots to optimize stoichiometry. Perform X-ray crystallography on catalyst-substrate adducts to confirm binding modes. If unexpected enantiomers form, evaluate solvent or additive effects on ligand conformation using circular dichroism (CD) spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.